REACTION_CXSMILES
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C(ON=O)CC(C)C.[Cl:9][C:10]1[N:11]=[C:12]([N+:18]([O-:20])=[O:19])[C:13](N)=[N:14][C:15]=1[Cl:16].C(Br)(Br)[Br:22]>>[Br:22][C:13]1[C:12]([N+:18]([O-:20])=[O:19])=[N:11][C:10]([Cl:9])=[C:15]([Cl:16])[N:14]=1
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Name
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|
Quantity
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4.8 g
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Type
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reactant
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Smiles
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C(CC(C)C)ON=O
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Name
|
|
Quantity
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150 mL
|
Type
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reactant
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Smiles
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C(Br)(Br)Br
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC=1N=C(C(=NC1Cl)N)[N+](=O)[O-]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the bromoform is removed in vacuo
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Type
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CUSTOM
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Details
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to give an oil which
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Type
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CUSTOM
|
Details
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is chromatographed on silica gel
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Type
|
WASH
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Details
|
The initial component to elute
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Type
|
CUSTOM
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Details
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which is obtained (2.6 g) as a viscous oil
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Name
|
|
Type
|
|
Smiles
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BrC1=NC(=C(N=C1[N+](=O)[O-])Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |